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Compound of Interest

Compound Name:
N-Hydroxyfuran-2-

carboximidamide

CAS No.: 261734-99-0

Cat. No.: B3255948 Get Quote

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6][7]
N-Hydroxyfuran-2-carboximidamide, commonly known as Furan-2-carboxamidoxime, is a

critical heterocyclic building block used primarily in the synthesis of 1,2,4-oxadiazoles—a

scaffold ubiquitous in modern medicinal chemistry (e.g., sphingosine-1-phosphate receptor

agonists). It functions as a bioisostere for esters and amides and serves as a bidentate ligand

in coordination chemistry.
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Property Specification

Systematic Name N-Hydroxyfuran-2-carboximidamide

Common Name Furan-2-carboxamidoxime

CAS Number (Free Base) 1236839-88-5 (Verified Commercial Registry)

CAS Number (HCl Salt) 154346-10-8

Molecular Formula

Molecular Weight 126.11 g/mol

Physical State Crystalline Solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

pKa (Calculated) ~11.5 (Amidoxime OH), ~4.5 (Protonated imine)

SMILES ON=C(N)c1occc1

Note on Nomenclature: Users must distinguish this compound from N-Hydroxyfuran-2-

carboxamide (Hydroxamic acid, CAS 17698-14-5). The target molecule here contains an

imidamide functional group (

), not a carbonyl amide.

Synthetic Pathway & Mechanistic Insight[1][8]
The synthesis of N-Hydroxyfuran-2-carboximidamide is a classic nucleophilic addition of

hydroxylamine to a nitrile. This reaction is thermodynamically driven but requires careful pH

control to ensure the availability of the free nucleophile (

) while preventing the degradation of the furan ring.
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Mechanistic Workflow
The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the

electrophilic carbon of the cyano group in 2-furonitrile.

Reagents Preparation Neutralization
(NH2OH.HCl + Na2CO3)

Release Free Base Nucleophilic Addition
(Reflux with 2-Furonitrile)

Generate Nucleophile Workup
(Solvent Evap + Crystallization)

Formation of Amidoxime Product:
Furan-2-carboxamidoxime

Purification

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow from nitrile precursor.

Detailed Experimental Protocol
Standardized for 10 mmol scale.

Reagents:

2-Furonitrile (CAS 617-90-3): 1.0 equiv (0.93 g)

Hydroxylamine Hydrochloride (

): 2.0 equiv (1.39 g)

Sodium Carbonate (

): 1.0 equiv (1.06 g) or Triethylamine (

)

Solvent: Ethanol/Water (2:1 v/v)

Procedure:

Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.39 g) in

minimal water (5 mL). Slowly add Sodium Carbonate (1.06 g). Critical: Evolution of

gas will occur; stir until effervescence ceases to ensure full liberation of
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.

Addition: Add 2-Furonitrile (0.93 g) dissolved in Ethanol (10 mL) to the aqueous

hydroxylamine solution.

Reaction: Reflux the mixture at 70–80°C for 6–12 hours. Monitor via TLC (Mobile phase: 5%

MeOH in DCM). The nitrile spot (

) should disappear, and a more polar amidoxime spot (

) should appear.

Workup:

Evaporate the ethanol under reduced pressure.

The residue will be an aqueous slurry. Extract with Ethyl Acetate (3 x 15 mL).

Dry organic layer over anhydrous

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or Toluene to obtain white/off-white needles.

Scientific Rationale:

Excess Hydroxylamine: A 2-fold excess is used to drive the equilibrium forward and

compensate for any thermal decomposition of the unstable free hydroxylamine.

Base Selection: Carbonate is preferred over hydroxide to avoid hydrolysis of the nitrile to the

carboxylic acid (furoic acid) or amide.

Reactivity & Applications
The primary utility of N-Hydroxyfuran-2-carboximidamide lies in its ability to undergo

Tiemann rearrangement or condensation with electrophiles to form 1,2,4-oxadiazoles.

Pathway: 1,2,4-Oxadiazole Formation
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This transformation is the "gold standard" reaction for this molecule. It reacts with activated

carboxylic acid derivatives (acid chlorides, anhydrides) or esters.

Furan-2-carboxamidoxime
(Nucleophile)

O-Acylamidoxime
(Intermediate)

 O-Acylation (RT)

Acylating Agent
(R-COCl or R-COOH + CDI)

 O-Acylation (RT)

Thermal Cyclization
(- H2O)

 Heat / Base

3-(Furan-2-yl)-5-substituted-
1,2,4-oxadiazole

Click to download full resolution via product page

Figure 2: Conversion of amidoxime to 1,2,4-oxadiazole scaffold.

Key Application Notes:

Super-Electrophiles: When reacting with trifluoroacetic anhydride, the cyclization is often

instantaneous.

Bioisosterism: The resulting furan-oxadiazole moiety is often used to mimic ester linkages in

drug candidates to improve metabolic stability (half-life) while maintaining hydrogen bond

acceptor capability.

Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
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1H NMR (DMSO-d6):

9.5–10.0 ppm (s, 1H, -OH): Broad singlet, disappears with

shake.

5.5–6.0 ppm (s, 2H, -NH2): Broad singlet.

7.7 (d), 6.9 (d), 6.5 (dd) ppm: Characteristic furan ring protons.

IR Spectroscopy:

3300–3500 cm⁻¹: Strong N-H and O-H stretching.

1650–1690 cm⁻¹: C=N stretching (characteristic of the amidoxime core).

Mass Spectrometry:

ESI-MS:

.

Safety & Handling
Hazards: As with most amidoximes and furan derivatives, treat as a potential skin and eye

irritant (H315, H319).

Thermal Instability: Amidoximes can decompose exothermically at high temperatures (

). Do not distill the solid.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the

amide or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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